(E)-1-Methoxy-2-(1-propenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Methoxy-2-(1-propenyl)benzene, also known as trans-anethole, is an organic compound with the molecular formula C10H12O. It is a derivative of anethole, which is a major component of the essential oil of anise and fennel. This compound is known for its sweet, licorice-like aroma and is widely used in the flavoring and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-Methoxy-2-(1-propenyl)benzene can be synthesized through several methods. One common method involves the methylation of anethole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced through the isomerization of anethole. This process involves the use of catalysts such as sulfuric acid or aluminum chloride to convert anethole into its trans form. The reaction is conducted under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methoxy-2-(1-propenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anisaldehyde or anisic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield compounds such as 1-methoxy-2-propylbenzene.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromic acid in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Anisaldehyde, anisic acid.
Reduction: 1-Methoxy-2-propylbenzene.
Substitution: Nitroanethole, bromoanethole, chloroanethole.
Scientific Research Applications
(E)-1-Methoxy-2-(1-propenyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studies have shown that it possesses antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is widely used in the flavoring and fragrance industries due to its pleasant aroma and taste.
Mechanism of Action
The mechanism of action of (E)-1-Methoxy-2-(1-propenyl)benzene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
(E)-1-Methoxy-2-(1-propenyl)benzene can be compared with other similar compounds such as:
Anethole: The parent compound, which exists in both cis and trans forms. This compound is the trans form of anethole.
Estragole: A structural isomer of anethole with a methoxy group at the 4-position instead of the 1-position.
Safrole: Another phenylpropene with a methylenedioxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
2077-36-3 |
---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methoxy-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3/b6-3+ |
InChI Key |
SQNQPRDLKOZZJK-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1OC |
Canonical SMILES |
CC=CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.